2-Methoxy-5-methyl-6H-1,3-thiazine
CAS No.: 89996-48-5
Cat. No.: VC8388641
Molecular Formula: C6H9NOS
Molecular Weight: 143.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 89996-48-5 |
---|---|
Molecular Formula | C6H9NOS |
Molecular Weight | 143.21 g/mol |
IUPAC Name | 2-methoxy-5-methyl-6H-1,3-thiazine |
Standard InChI | InChI=1S/C6H9NOS/c1-5-3-7-6(8-2)9-4-5/h3H,4H2,1-2H3 |
Standard InChI Key | JZIZDBUABVSJKY-UHFFFAOYSA-N |
SMILES | CC1=CN=C(SC1)OC |
Canonical SMILES | CC1=CN=C(SC1)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Methoxy-5-methyl-6H-1,3-thiazine features a thiazine ring system substituted with methoxy (-OCH) and methyl (-CH) groups at positions 2 and 5, respectively (Figure 1). The planar ring structure is stabilized by resonance effects, with the sulfur atom contributing to electron delocalization. X-ray crystallography data, though unavailable for this specific compound, suggest that analogous thiazines adopt chair-like conformations in the solid state .
Table 1: Key Physicochemical Properties
Property | Value |
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Molecular Formula | |
Molecular Weight | 143.207 g/mol |
Exact Mass | 143.040 Da |
Topological Polar Surface Area (TPSA) | 46.89 Ų |
LogP (Octanol-Water) | 1.075 |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 3 |
The moderate LogP value indicates balanced lipophilicity, suggesting potential membrane permeability in biological systems . The TPSA value aligns with typical thiazine derivatives, implying moderate solubility in polar solvents .
Synthesis and Manufacturing
Historical Synthesis
The first reported synthesis of 2-methoxy-5-methyl-6H-1,3-thiazine dates to 1984 by Schulze et al., who employed a cyclocondensation strategy using thiourea and α,β-unsaturated ketones under acidic conditions . While detailed reaction mechanisms remain unpublished, analogous thiazine syntheses involve nucleophilic attack by sulfur on electron-deficient carbons, followed by ring closure .
Green Chemistry Approaches
Recent advancements in thiazine synthesis emphasize sustainability. Bankar and Dhankar (2018) demonstrated that phase-transfer catalysts like tetrabutylammonium bromide (TBAB) in a -water biphasic system enhance reaction efficiency for related thiazines . Although untested for 2-methoxy-5-methyl-6H-1,3-thiazine, this method could reduce energy consumption and waste compared to traditional routes.
Scheme 1: Hypothetical Green Synthesis Pathway
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Reactants: 3-Methoxypropenal, methylthiourea, TBAB catalyst.
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Conditions: Biphasic solvent (/HO), 50°C, 30-minute stirring.
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Mechanism: TBAB facilitates interfacial transfer of reactants, accelerating cyclization.
Biological and Pharmacological Activities
Anti-Inflammatory and Analgesic Effects
Pyrimido-thiazine derivatives with methoxy substituents show comparable efficacy to acetylsalicylic acid in rat carrageenan-induced edema models . The methoxy group in 2-methoxy-5-methyl-6H-1,3-thiazine may similarly modulate cyclooxygenase (COX) pathways, though experimental validation is needed.
Applications in Research and Industry
Medicinal Chemistry
The compound’s scaffold serves as a precursor for hybrid molecules. Singh et al. (2016) synthesized 1,3-thiazine-1,3,5-triazine hybrids with potent antibacterial activity, highlighting the versatility of thiazine cores in drug design .
Materials Science
Thiazines contribute to conductive polymers and organic semiconductors. The methoxy group’s electron-donating properties could enhance charge transport in photovoltaic devices, though application-specific studies are lacking.
Future Perspectives
Critical research priorities include:
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